![molecular formula C9H11NO3 B1330646 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol CAS No. 7464-97-3](/img/structure/B1330646.png)

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

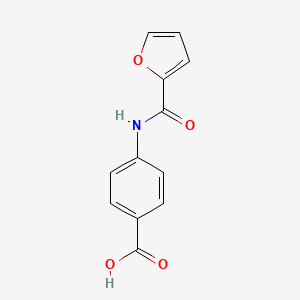

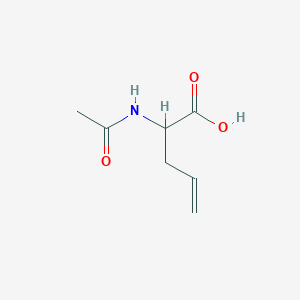

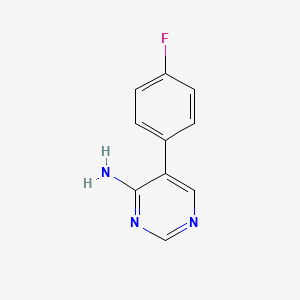

The compound "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol" is not directly studied in the provided papers, but related compounds and structural analogs are discussed. For instance, the paper titled "2-[3-(7-Chloro-2-methoxy-10-[benzo(b)-1,5-naphthyridinyl]amino)propylamino]ethanol (ICR-372-OH)" examines a compound with a similar structural motif, specifically focusing on its crystal structure and mutagenic properties . Another study explores the asymmetric synthesis of related compounds, such as "2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol" and "2-amino-N-(tert-butoxycarbonyl)-1-(2'-furyl)ethanol," which share the aminoethanol moiety . These studies provide insights into the synthesis and properties of compounds that are structurally related to "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Synthesis Analysis

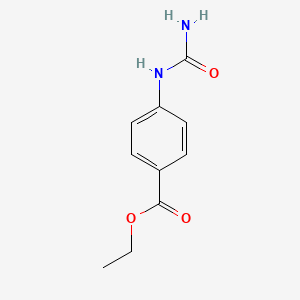

The synthesis of related compounds is discussed in the papers. For example, the asymmetric synthesis of 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol is achieved through a five-step procedure, while a shorter two-step procedure is developed for its tert-butoxycarbonyl analog . These methods involve a Noyori reduction to install asymmetry, which could potentially be adapted for the synthesis of "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

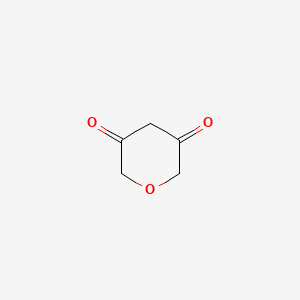

Molecular Structure Analysis

The molecular structure of a related compound, ICR-372-OH, is determined by X-ray diffraction, revealing a triclinic crystal system with specific cell dimensions and angles . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.

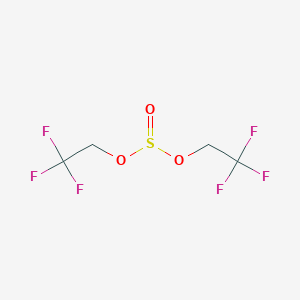

Chemical Reactions Analysis

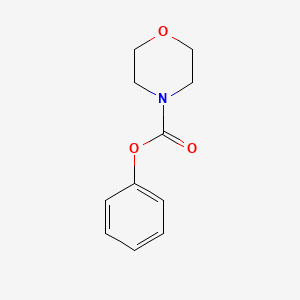

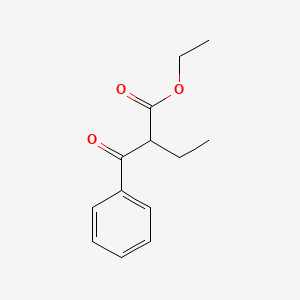

The reactivity of related compounds with α-ketoacids and esters is explored in the synthesis of fluorescent dyes in the 1,4-benzoxazinone series . The reactions lead to various heterocyclic compounds, including benzoxazinones and benzoxazolines, as well as non-cyclic compounds like imines and amides. This demonstrates the versatility of amino phenol derivatives in chemical reactions, which could be relevant for "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are not extensively discussed in the provided papers. However, the crystal structure analysis of ICR-372-OH provides some physical parameters such as density, which can be related to the compound's stability and solubility . Additionally, the antiamnestic and antihypoxic activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives are evaluated, indicating potential pharmacological properties .

Wissenschaftliche Forschungsanwendungen

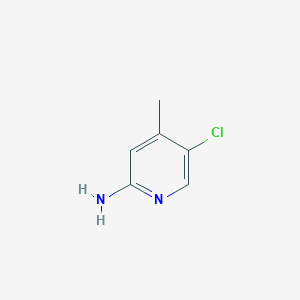

Field: Cancer Research

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” has been used in the synthesis of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, which have shown potential as anticancer molecules .

Field: Organic Chemistry

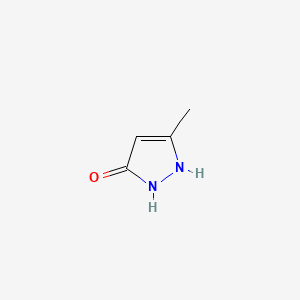

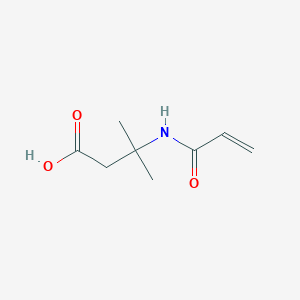

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the biocatalytic asymmetric reduction of prochiral ketones . This is a significant transformation in organic chemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs .

- Results or Outcomes : The synthesized carbinols are biologically active molecules and may be used as precursors of many drugs .

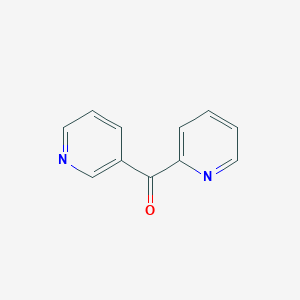

Field: Material Science

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the synthesis of (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one .

- Results or Outcomes : The synthesized enone could have potential applications in material science .

Field: Pharmaceutical Chemistry

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the synthesis of various pharmaceutical compounds .

- Results or Outcomes : The synthesized compounds could have potential applications in the pharmaceutical industry .

Field: Biochemistry

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the biocatalytic asymmetric reduction of prochiral ketones . This is a significant transformation in biochemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs .

- Results or Outcomes : The synthesized carbinols are biologically active molecules and may be used as precursors of many drugs .

Field: Material Science

Eigenschaften

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDJYUZZSPJWLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321973 |

Source

|

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol | |

CAS RN |

7464-97-3 |

Source

|

| Record name | 7464-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)